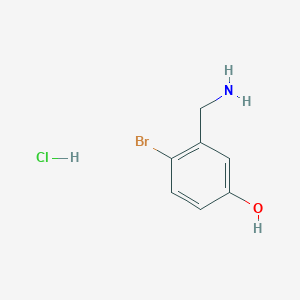
3-(Aminomethyl)-4-bromophenol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-4-bromophenol;hydrochloride is a compound that contains an aminomethyl group. In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Molecular Structure Analysis
The molecular structure of a compound similar to “this compound”, known as 3-(Aminomethyl)-PROXYL, has an empirical formula of C9H19N2O and a molecular weight of 171.26 .
Chemical Reactions Analysis
The chemical reactions of aminomethyl compounds can be complex and varied. For instance, 3-formyl-4-hydroxycoumarin aliphatic imines undergo hydrogenation to form 3-aminomethyl-4-hydroxycoumarins .
作用机制
BHBA acts as a competitive inhibitor of the enzyme dopamine-β-hydroxylase (DBH), which is responsible for the conversion of dopamine to norepinephrine. By inhibiting DBH, BHBA increases the levels of dopamine in the brain, leading to various physiological effects.
Biochemical and Physiological Effects
BHBA has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, leading to improved cognitive function, increased attention span, and improved memory. BHBA has also been shown to have antidepressant and anxiolytic effects, making it a potential treatment for depression and anxiety disorders.
实验室实验的优点和局限性
One advantage of BHBA is its ability to act as a competitive inhibitor of DBH, making it a useful tool in the study of dopamine metabolism. However, one limitation of BHBA is that it is not a selective inhibitor of DBH, and can also inhibit other enzymes such as MAO and COMT.
未来方向
There are several future directions for the study of BHBA. One potential direction is the development of more selective inhibitors of DBH, which could lead to more targeted treatments for various neurological disorders. Another potential direction is the use of BHBA in the study of the role of dopamine in various physiological processes, such as learning and memory. BHBA could also be used in the development of novel treatments for addiction, as dopamine plays a key role in the reward system of the brain.
In conclusion, 3-(Aminomethyl)-4-bromophenol hydrochloride is a compound that has been widely used in scientific research due to its ability to act as a reagent in the synthesis of various compounds. It acts as a competitive inhibitor of DBH, leading to increased levels of dopamine in the brain and various physiological effects. While BHBA has several advantages for lab experiments, it also has limitations, and there are several future directions for its study.
合成方法
The synthesis of BHBA involves the reaction between 3-bromoanisole and formaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the addition of hydrochloric acid to the reaction mixture, which yields 3-(Aminomethyl)-4-bromophenol hydrochloride.
科学研究应用
BHBA has been widely used in scientific research due to its ability to act as an important reagent in the synthesis of various compounds. It has been used in the synthesis of inhibitors for enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). BHBA has also been used in the synthesis of various neurotransmitters such as dopamine, norepinephrine, and epinephrine.
属性
IUPAC Name |
3-(aminomethyl)-4-bromophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVGIWZWILIGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,9-Dioxadispiro[2.1.35.23]decane](/img/structure/B2624614.png)
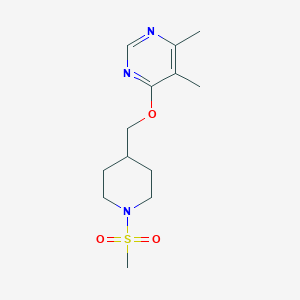
![2-(4-isopropylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2624621.png)
![2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2624622.png)
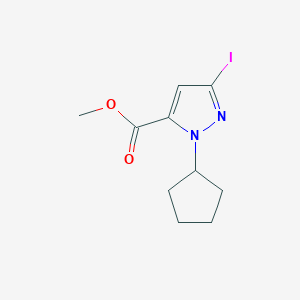
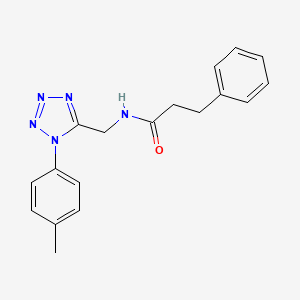
![1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2624625.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2624627.png)
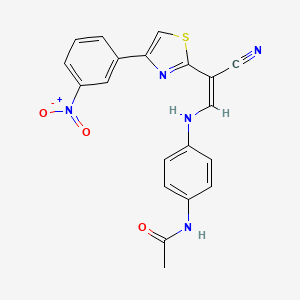
![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/no-structure.png)
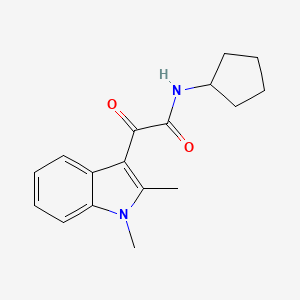
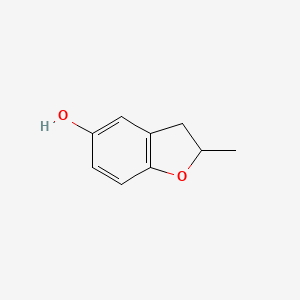
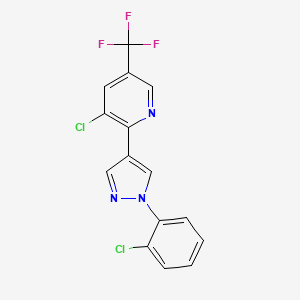
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2624636.png)